N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-14-7-9-18-16-19(14)10-13(11-22-16)15(21)17-8-6-12-4-2-1-3-5-12/h4,7,9,13H,1-3,5-6,8,10-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRNTKVUNWALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN3C(=O)C=CN=C3SC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimido-thiazine scaffold which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes a cyclohexene moiety that contributes to its activity profile.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of thiazine and pyrimidine have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis Induction |
| Compound B | HeLa | 8.0 | Cell Cycle Arrest |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo... | A549 | 10.5 | Apoptosis Induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar thiazine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The thiazine ring system is known to interfere with nucleic acid synthesis.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by activating caspases.
- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and function.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazine derivatives in cancer treatment. The study highlighted the effectiveness of these compounds in inhibiting tumor growth in xenograft models .
Case Study Summary
Title : Evaluation of Thiazine Derivatives in Cancer Treatment
Methodology : In vivo testing on xenograft models with various dosages
Findings : Significant reduction in tumor size and improved survival rates were observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
